Carboxyaminoimidazole ribotide (CAIR, CAS 6001-14-5) is a highly specialized intermediate in the de novo purine biosynthesis pathway, functioning as the direct substrate for phosphoribosylaminoimidazole-succinocarboxamide (SAICAR) synthetase. Structurally characterized by an imidazole ring, a C4 carboxyl group, and a 5-phospho-D-ribosyl moiety, CAIR bridges the gap between aminoimidazole ribotide (AIR) and SAICAR. In commercial and academic procurement, CAIR is sourced as an ultra-pure substrate for in vitro enzyme kinetics, high-throughput inhibitor screening targeting the PAICS bifunctional enzyme, and as an analytical standard for LC-MS/MS metabolomic profiling[REFS-1, REFS-2]. Its primary procurement value lies in its ability to isolate synthetase activity from complex, equilibrium-driven upstream carboxylation steps.
Attempting to substitute CAIR with its immediate precursor, AIR, fundamentally compromises assay integrity. Using AIR requires the in situ generation of CAIR via AIR carboxylase, a reaction that demands unphysiologically high bicarbonate concentrations and introduces rate-limiting upstream dependencies that obscure SAICAR synthetase kinetics [1]. Furthermore, substituting with non-phosphorylated carboxyaminoimidazole (CAI) fails because the ribotide moiety is strictly required for active site anchoring; without it, binding affinity drops precipitously. Finally, due to CAIR's inherent chemical instability and propensity for spontaneous decarboxylation back to AIR, utilizing crude cell lysates results in unpredictable substrate concentrations, mandating the procurement of highly purified, cold-stabilized CAIR salts for reproducible data .
CAIR exhibits a highly specific, low-micromolar binding affinity for SAICAR synthetase, with a measured Km of approximately 10 µM for the E. coli enzyme[1]. In contrast, the upstream precursor AIR has no direct binding affinity for the synthetase active site and cannot be utilized without prior enzymatic conversion. By procuring pure CAIR, researchers can directly saturate the SAICAR synthetase domain, achieving precise initial velocity (V0) measurements without the confounding variables of coupled enzyme systems.
| Evidence Dimension | Michaelis constant (Km) for SAICAR synthetase |
| Target Compound Data | ~10 µM (E. coli enzyme) |
| Comparator Or Baseline | Precursor AIR (No direct affinity) |
| Quantified Difference | Absolute requirement of CAIR for direct synthetase domain binding |
| Conditions | In vitro kinetic assay, purified SAICAR synthetase |
Procuring CAIR is mandatory for isolating the kinetic activity and inhibitor susceptibility of the SAICAR synthetase domain without upstream interference.
When relying on the upstream precursor AIR to generate CAIR in situ via PurE, the reaction requires an unphysiologically high bicarbonate (HCO3-) concentration, with the Km for HCO3- reported at 110 mM [1]. Procuring and utilizing pre-synthesized CAIR reduces the assay's bicarbonate requirement to 0 mM. This reduction prevents the severe pH buffering challenges, ionic strength shifts, and artifactual enzyme inhibition associated with maintaining >100 mM bicarbonate in high-throughput screening environments.
| Evidence Dimension | Bicarbonate (HCO3-) concentration required for assay progression |
| Target Compound Data | 0 mM HCO3- required |
| Comparator Or Baseline | AIR + PurE system (requires ~110 mM HCO3- to reach Km) |
| Quantified Difference | 110 mM reduction in required buffer bicarbonate |
| Conditions | In vitro purine biosynthesis coupled assay |
Bypassing the bicarbonate-dependent carboxylation step allows for stable, physiological buffer conditions during large-scale drug screening.
CAIR is highly susceptible to spontaneous decarboxylation, reverting to AIR if improperly handled. Stability data dictates a strict shelf-life of 6 months when stored at -80°C, which rapidly degrades to a 1-month shelf-life at -20°C . Compared to downstream stable metabolites like AMP or IMP, which can often be stored at -20°C for extended periods, CAIR requires rigorous ultra-low temperature cold chains and nitrogen purging to maintain its structural integrity and prevent the accumulation of the AIR degradation product.
| Evidence Dimension | Reagent shelf-life |
| Target Compound Data | 6 months at -80°C; 1 month at -20°C |
| Comparator Or Baseline | Standard stable purine nucleotides (>12 months at -20°C) |
| Quantified Difference | >11-month reduction in -20°C stability compared to stable analogs |
| Conditions | Lyophilized solid or stock solution, protected from light, under nitrogen |
Buyers must factor in ultra-low temperature shipping and rapid consumption cycles to ensure the substrate does not degrade into AIR prior to use.
In clinical metabolomics, CAIR (detected as its dephosphorylated riboside, CAIr) serves as a critical biomarker for PAICS enzyme deficiency. In affected patients, urinary CAIr accumulates to approximately 40 mmol/mol of creatinine, whereas it remains near undetectable in healthy physiological baselines due to rapid downstream flux [1]. Procuring high-purity CAIR as an analytical standard enables the accurate calibration of LC-MS/MS instruments required to quantify this pathological accumulation.
| Evidence Dimension | Urinary concentration (as CAIr) |
| Target Compound Data | ~40 mmol/mol of creatinine (in PAICS deficiency) |
| Comparator Or Baseline | Healthy physiological baseline (near zero) |
| Quantified Difference | ~40 mmol/mol of creatinine increase |
| Conditions | LC-MS/MS quantification of patient urine samples |
Certified CAIR standards are indispensable for clinical laboratories developing targeted metabolomic panels for rare purinosome defects.
Because CAIR directly binds the SAICAR synthetase domain (Km ~10 µM) without requiring upstream carboxylation, it is the optimal substrate for screening targeted inhibitors against human PAICS or bacterial PurC. Using CAIR eliminates the risk of false positives that would otherwise arise from compounds inhibiting the upstream AIR carboxylase domain or altering bicarbonate equilibrium [1].
For X-ray crystallography and cryo-EM studies of purinosome complexes, procuring stable CAIR allows researchers to trap the active, substrate-bound conformation of SAICAR synthetase. This is critical for structure-based drug design, as the binding of CAIR induces specific conformational changes in the enzyme's active site that cannot be replicated by the precursor AIR [1].
In clinical diagnostics and cancer metabolism research, CAIR is an essential analytical standard. Its procurement enables the absolute quantification of purine pathway bottlenecks, such as the massive accumulation of CAIR (up to 40 mmol/mol creatinine) observed in PAICS deficiency or in tumors subjected to novel anti-metabolite therapies [2].